(E)-Hepta-4,6-dienoic acid ethyl ester

Description

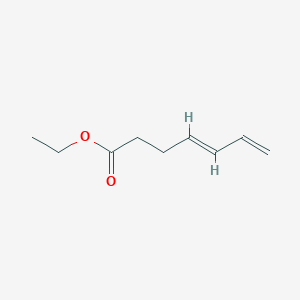

(E)-Hepta-4,6-dienoic acid ethyl ester (CAS: 71779-51-6) is an α,β-unsaturated ester characterized by conjugated double bonds at positions 4 and 6 in the heptenoic acid backbone. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol. This compound is notable for its applications in organic synthesis and pharmacological research. For instance, derivatives of hepta-4,6-dienoic acid ethyl esters, such as [7-(4-hydroxy-3-methoxyphenyl)-4-(3-(4-hydroxy-3-methoxyphenyl)acryloyl)-5-oxahept-4,6-dienoic acid ethyl ester], exhibit anticancer and antiaпdrogeпic activities .

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

ethyl (4E)-hepta-4,6-dienoate |

InChI |

InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h3,5-6H,1,4,7-8H2,2H3/b6-5+ |

InChI Key |

XUAMCTUAMASMMX-AATRIKPKSA-N |

Isomeric SMILES |

CCOC(=O)CC/C=C/C=C |

Canonical SMILES |

CCOC(=O)CCC=CC=C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward synthesis involves the esterification of hepta-4,6-dienoic acid (C₇H₁₀O₂) with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the nucleophilic acyl substitution, where the carboxylic acid reacts with ethanol to form the ethyl ester and water. The general reaction is:

$$

\text{Hepta-4,6-dienoic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{(E)-Hepta-4,6-dienoic acid ethyl ester} + \text{H}_2\text{O}

$$

Key Parameters :

Advantages and Limitations

This method is cost-effective and requires minimal specialized equipment. However, the use of strong acids poses corrosion risks, and the conjugated diene system may undergo side reactions (e.g., polymerization or isomerization) under prolonged heating.

Industrial One-Pot Synthesis via Iminium Salt Intermediate

Methodology from Patent CN118930427A

A novel industrial approach adapts the iminium salt strategy for synthesizing structurally related dienoic esters. While originally designed for (2E)-4-ethylhept-2,6-dienoic acid, the method is adaptable to this compound by modifying precursors.

Synthetic Steps :

- Formation of Iminium Salt :

Hepta-4,6-dienoic acid derivatives react with allyl p-toluenesulfonate in acetonitrile or toluene at 80–100°C to form a p-toluenesulfonate iminium salt intermediate.- Molar Ratio : 1:1.1–1.5 (acid derivative-to-allyl reagent).

- Solvent : Acetonitrile or toluene.

- Condensation with Malonic Acid :

The iminium salt undergoes Claisen-like condensation with malonic acid in the presence of pyridine and piperidine/morpholine catalysts at 80–100°C.

Industrial Advantages

- One-Pot Process : Eliminates intermediate purification, reducing time and waste.

- Safety : Avoids hazardous reagents like butyllithium or sodium hydride used in prior methods.

- Scalability : Compatible with standard reactor setups and non-polar solvents.

Comparative Analysis of Preparation Methods

Performance Metrics

| Method | Catalyst | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | H₂SO₄/HCl | 70–80°C | 65–75% | 90–95% | Lab-scale |

| Iminium Salt Condensation | Piperidine/Pyridine | 80–100°C | 85–90% | >98% | Industrial |

Cost and Environmental Impact

- Classic Method : Low reagent costs but high energy input and acid waste.

- Industrial Method : Higher catalyst costs offset by reduced purification needs and improved atom economy.

Structural and Physicochemical Properties

Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄O₂ | |

| Molecular Weight | 154.21 g/mol | |

| SMILES | CCOC(=O)CC/C=C/C=C | |

| InChIKey | XUAMCTUAMASMMX-AATRIKPKSA-N | |

| Boiling Point | 210–215°C (estimated) |

Stereochemical Considerations

The (E)-configuration at the 4,6-diene positions is critical for electronic conjugation, influencing reactivity in Diels-Alder or Michael addition reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-Hepta-4,6-dienoic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

(E)-Hepta-4,6-dienoic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of (E)-Hepta-4,6-dienoic acid ethyl ester depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The double bonds in the compound can participate in various biochemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Diarylheptanoids: (4E,6E)-1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one

- Structure : Features a conjugated diene system (4E,6E) with aromatic phenyl substituents at positions 1 and 7 (Figure 2 in ).

- Applications: Isolated from Dioscorea villosa, this diarylheptanoid demonstrates anti-inflammatory and antioxidant properties. Its stereochemistry was confirmed via Mosher’s ester analysis, revealing an enantiomeric mixture (64.5:35.5) .

- Key Differences: Unlike (E)-hepta-4,6-dienoic acid ethyl ester, this compound lacks an ester group and instead contains a ketone at position 3, enhancing its polarity and biological activity .

Hexa-2,4-dienoic Acid (CAS: 110-44-1)

- Structure : Shorter carbon chain (C₆) with conjugated double bonds at positions 2 and 3.

- Applications : Primarily used as a flavoring agent and intermediate in polymer synthesis.

- Key Differences: The absence of an ethyl ester group reduces its volatility compared to this compound. Its GHS classification highlights irritancy risks (skin/eyes), which are less documented for the hepta derivative .

Ethyl (2E)-3,7-Dimethylocta-2,6-Dienoate (CAS: 196.29 g/mol)

- Structure : Extended carbon chain (C₁₂) with methyl substituents at positions 3 and 5.

- Applications : Used in fragrances and agrochemicals due to its citrus-like odor.

- Key Differences: Additional methyl groups and a longer chain enhance hydrophobicity, making it more suitable for non-polar formulations compared to the unsubstituted hepta derivative .

Pyrethroid Derivatives: 2,2-Dimethyl-4,5-Benzospiro[2,4]hepta-4,6-diene-1-carboxylic Acid Esters

- Structure : Incorporates a spirocyclic ring system fused to the diene backbone.

- Applications : Used as insecticides (e.g., resmethrin analogs). Stabilized with nickel complexes to resist photodegradation.

- Key Differences: The spirocyclic structure confers rigidity and UV stability, contrasting with the linear, less stable this compound .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | Stability Notes |

|---|---|---|---|---|---|

| This compound | C₉H₁₂O₂ | 152.19 | Ethyl ester, conjugated diene | Organic synthesis, pharmacology | Moderate; prone to oxidation |

| (4E,6E)-1,7-Bis(4-hydroxyphenyl)hepta-4,6-dien-3-one | C₁₉H₁₈O₃ | 294.34 | Ketone, aromatic hydroxyls | Antioxidant, anti-inflammatory | High; stabilized by aromatic rings |

| Hexa-2,4-dienoic acid | C₆H₈O₂ | 112.13 | Carboxylic acid, conjugated diene | Flavoring, polymers | Low; hygroscopic |

| Ethyl (2E)-3,7-dimethylocta-2,6-dienoate | C₁₂H₂₀O₂ | 196.29 | Methyl branches, ester | Fragrances, agrochemicals | High; hydrophobic |

| 2,2-Dimethyl-4,5-benzospiro[2,4]hepta-4,6-diene-1-carboxylic acid ester | C₁₈H₂₂O₂ | 270.37 | Spirocyclic ring, ester | Insecticides | High; UV-stabilized |

Q & A

Q. How can large-scale reproducibility challenges be mitigated in multi-institutional studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.